molecular formula C17H14N2O2 B4407847 4-(allyloxy)-N-(4-cyanophenyl)benzamide

4-(allyloxy)-N-(4-cyanophenyl)benzamide

Cat. No. B4407847
M. Wt: 278.30 g/mol
InChI Key: FZTXVVVJXYPELT-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(4-cyanophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 4-(allyloxy)-N-(4-cyanophenyl)benzamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by inhibiting the activity of enzymes involved in various physiological processes. For example, its inhibitory activity against carbonic anhydrase is believed to be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts its effects on a range of physiological processes. It has been found to possess anti-inflammatory properties by inhibiting the activity of carbonic anhydrase, which plays a crucial role in the inflammatory response. Additionally, it has been shown to possess analgesic properties by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(allyloxy)-N-(4-cyanophenyl)benzamide is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(allyloxy)-N-(4-cyanophenyl)benzamide. One potential avenue of research is to further explore its inhibitory activity against various enzymes and its potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and toxicity issues. Finally, the development of new synthetic methods for the production of this compound may help to overcome some of the limitations associated with its current synthesis method.

Scientific Research Applications

4-(allyloxy)-N-(4-cyanophenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, it has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties.

properties

IUPAC Name

N-(4-cyanophenyl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(12-18)4-8-15/h2-10H,1,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTXVVVJXYPELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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